molecular formula C18H11ClN4O3S2 B280788 4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE

Cat. No.: B280788
M. Wt: 430.9 g/mol
InChI Key: WGWYBMRNSNBHIT-HAHDFKILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of a naphthalene ring, a triazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step often involves the sulfonation of the benzene ring and the coupling of the sulfonamide group.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the naphthalene ring.

    Substitution: The chloro group in the benzene ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[(1Z)-4-OXO-3-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENE-1-SULFONAMIDE
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C18H11ClN4O3S2

Molecular Weight

430.9 g/mol

IUPAC Name

(NZ)-4-chloro-N-[4-oxo-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C18H11ClN4O3S2/c19-11-5-7-12(8-6-11)28(25,26)23-15-9-16(27-18-20-10-21-22-18)17(24)14-4-2-1-3-13(14)15/h1-10H,(H,20,21,22)/b23-15-

InChI Key

WGWYBMRNSNBHIT-HAHDFKILSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=C(C=C3)Cl)/C=C(C2=O)SC4=NC=NN4

SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC=NN4

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)SC4=NC=NN4

Origin of Product

United States

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